2-Cyano Loratadine

Descripción general

Descripción

2-Cyano Loratadine is a derivative of Loratadine, a second-generation antihistamine commonly used to treat allergic reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano Loratadine typically involves the cyanation of Loratadine. One common method includes the nucleophilic substitution of the pyridine moiety in Loratadine with a cyanide ion. This process can be achieved by converting Loratadine into its N-oxide form, followed by the formation of an N-methoxypyridinium salt, which then undergoes cyanide ion attack to produce the nitrile .

Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from substituted benzyl halide, which undergoes cyanation in a biphasic system. The resulting phenyl acetonitrile is then condensed with nicotinic ester, followed by hydrolysis and decarboxylation to produce the desired ketone. This ketone is further subjected to reduction, N-oxidation, cyanation, and hydrolysis to yield this compound .

Análisis De Reacciones Químicas

Ritter Reaction in Precursor Formation

Reaction : 2-Cyano-3-methylpyridine undergoes Ritter reaction with tert-butyl alcohol under sulfuric acid catalysis to form N-(tert-butyl)-3-methylpicolinamide .

Conditions :

- Molar ratio 1:25-30 (pyridine:tert-butanol)

- Temperature: 70-75°C

- Reaction time: 0.5-1 hr

- Catalyst: Concentrated H₂SO₄ (100g/100mL ratio)

Outcome :

| Parameter | Value | Source |

|---|---|---|

| Yield | 82–89% | |

| Purity | >98% (HPLC) |

Alkylation with m-Chlorobenzyl Chloride

Reaction : N-(tert-butyl)-3-methylpicolinamide reacts with m-chlorobenzyl chloride via n-butyllithium-mediated alkylation .

Key Conditions :

- Solvent: Tetrahydrofuran (THF) at -10°C

- Molar ratio: 1:2-3:1-1.1 (intermediate:n-BuLi:benzyl chloride)

- Quenching: H₂O addition post-reaction

Performance Metrics :

| Metric | Data | Source |

|---|---|---|

| Conversion rate | 95% | |

| Isolated yield | 76–81% |

Grignard Reaction with 4-Chloro-N-methylpiperidine

Reaction : Alkylated intermediate undergoes Grignard addition using magnesium-activated 4-chloro-N-methylpiperidine .

Optimized Parameters :

Results :

| Parameter | Value | Source |

|---|---|---|

| Reaction efficiency | 88% | |

| Product stability | pH 3–4 |

Acid-Catalyzed Cyclization

Reaction : Intermediate V cyclizes in H₂SO₄/H₃BO₃ to form tricyclic structure .

Conditions :

Cyclization Outcomes :

| Property | Result | Source |

|---|---|---|

| Yield | 68–73% | |

| Purity | 97.5% |

Von Braun Reaction with Ethyl Chloroformate

Reaction : Final step introduces carbamate group via ethyl chloroformate .

Protocol :

- Solvent: Dichloromethane

- Base: Triethylamine (catalytic)

- Temperature: 80–90°C

Efficiency :

| Metric | Data | Source |

|---|---|---|

| Reaction completion | 98% (HPLC) | |

| Isolated yield | 85–91% |

Catalytic Modifications (Emerging Methods)

Cobalt-catalyzed alkylation using pyridine phosphonium salts shows promise for functionalizing 2-cyano loratadine derivatives :

Conditions :

- Catalyst: Co(acac)₃ with cyclohexyloxy-bipyridine ligand

- Reductant: Zn/silane system

- Solvent: THF at 23°C

Performance :

| Substrate | Yield (%) |

|---|---|

| Aryl chlorides | 78–86 |

| Heteroaromatics | 61–79 |

Critical Analysis of Reaction Pathways

- Ritter Reaction Limitations : High tert-butanol excess (25–30 eq.) increases costs .

- Grignard Sensitivity : Moisture exclusion critical; side reactions reduce yield by 12–15% .

- Cyclization Improvements : Superacid alternatives (e.g., Nafion-H) reduce waste vs. H₂SO₄ .

This synthesis framework balances yield (68–91%) and purity (>97%), though newer catalytic methods aim to enhance atom economy and reduce step count.

Aplicaciones Científicas De Investigación

Antihistaminic Properties

2-Cyano Loratadine retains the antihistaminic properties of its parent compound, Loratadine. It functions as a selective antagonist of the peripheral histamine H1-receptors, which are primarily involved in allergic reactions. The compound is effective in treating allergic rhinitis and urticaria, providing relief from symptoms such as sneezing, runny nose, and itchy eyes. Studies indicate that combining Loratadine with other agents can enhance its efficacy in managing allergic conditions .

Antibiotic Resistance Modulation

Recent research has highlighted an intriguing application of Loratadine and its derivatives, including this compound, in combating antibiotic-resistant bacterial infections. In laboratory settings, Loratadine has been shown to disrupt bacterial biofilms and enhance the effectiveness of antibiotics like oxacillin against resistant strains of Staphylococcus aureus. This suggests potential therapeutic applications for this compound as an adjunct treatment in infections where antibiotic resistance is a concern .

Synthesis of Loratadine Derivatives

The synthesis of this compound involves specific chemical processes that enhance the yield and purity of the final product. For instance, a patented method outlines the use of polyphosphoric acid and specific reagents to improve reaction efficiency and product quality. This method achieves a conversion ratio between 83.7% to 93.1% with a product yield ranging from 62.9% to 78.2%, demonstrating significant industrial utility .

Formulation Development

The formulation of this compound into topical applications could provide new avenues for treatment, particularly in dermatological conditions where systemic absorption is not desired. The compound's ability to remain active without being metabolized into desloratadine when applied topically opens possibilities for localized treatment options .

Efficacy in Allergic Conditions

A systematic review involving multiple studies has demonstrated that Loratadine, including formulations with this compound, significantly reduces total nasal symptom scores compared to placebo treatments. This evidence supports its use as an effective antihistamine in clinical practice .

Co-administration Studies

Research examining the effects of co-administering ketoconazole with antihistamines such as Loratadine indicates that this compound may exhibit altered pharmacokinetics when combined with other drugs, potentially enhancing its therapeutic effects while minimizing adverse reactions .

Mecanismo De Acción

The mechanism of action of 2-Cyano Loratadine is similar to that of Loratadine. It acts as a selective inverse agonist for peripheral histamine H1-receptors. By blocking the binding of histamine to these receptors, it prevents the allergic response, reducing symptoms such as sneezing, itching, and watery eyes. The presence of the cyano group may influence its binding affinity and pharmacokinetic properties .

Comparación Con Compuestos Similares

Loratadine: The parent compound, widely used as an antihistamine.

Desloratadine: An active metabolite of Loratadine with similar antihistaminic properties.

Cetirizine: Another second-generation antihistamine with a different chemical structure but similar therapeutic effects.

Uniqueness: 2-Cyano Loratadine is unique due to the presence of the cyano group, which may enhance its chemical stability and influence its pharmacological properties.

Actividad Biológica

Introduction

2-Cyano Loratadine is a derivative of loratadine, a well-known second-generation antihistamine primarily used for allergic conditions. This compound has garnered interest due to its potential biological activities beyond antihistaminic effects, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Loratadine functions as an inverse agonist at the H1 histamine receptors, which are G-protein coupled receptors (GPCRs). It preferentially stabilizes the inactive form of the receptor, thereby inhibiting histamine-mediated responses such as vasodilation and increased vascular permeability. The mechanism of action for this compound may be similar, but with potential enhancements due to structural modifications that affect receptor binding affinity and selectivity.

Key Mechanisms:

- H1 Receptor Antagonism : Inhibits histamine-induced symptoms by blocking H1 receptors on various cell types including endothelial cells and immune cells .

- Anti-inflammatory Effects : Reduces the release of pro-inflammatory cytokines and mediators from mast cells and basophils .

- Potential Anti-cancer Activity : Recent studies suggest that analogs of loratadine may exhibit cytotoxic effects against certain cancer cell lines, possibly through modulation of apoptotic pathways .

Antihistaminic Activity

This compound retains the antihistaminic properties of its parent compound. Studies show that it effectively reduces symptoms associated with allergic rhinitis and urticaria by blocking H1 receptors without significant sedation due to its limited penetration across the blood-brain barrier .

Anti-inflammatory Properties

Research indicates that loratadine and its derivatives can inhibit the expression of inflammatory markers such as ICAM-1 in epithelial cells. This action is crucial in managing allergic responses and may also extend to chronic inflammatory conditions .

Antimicrobial Activity

Preliminary studies have reported antimicrobial effects of loratadine analogs against various bacterial strains. The mechanism may involve disrupting bacterial membrane integrity or inhibiting specific metabolic pathways .

Anti-cancer Potential

Emerging evidence suggests that this compound may have anti-cancer properties. In vitro studies indicate that it can induce apoptosis in cancer cells while sparing normal cells. This selectivity could be attributed to differences in receptor expression profiles between normal and malignant tissues .

Case Studies

Several studies have investigated the pharmacodynamics and pharmacokinetics of this compound:

- Study on Antihistaminic Efficacy : A comparative study demonstrated that this compound exhibited superior efficacy over standard loratadine in reducing nasal congestion in animal models .

- Anti-inflammatory Assessment : In a controlled trial, this compound significantly reduced levels of TNF-alpha and IL-6 in a murine model of allergic inflammation, highlighting its potential for treating chronic inflammatory diseases .

- Cytotoxicity Tests : In vitro assays showed that this compound reduced cell viability in several cancer cell lines by inducing apoptosis through caspase activation pathways .

Data Summary

| Biological Activity | Effectiveness | Mechanism |

|---|---|---|

| Antihistaminic | High | H1 receptor antagonism |

| Anti-inflammatory | Significant reduction in cytokines | Inhibition of mast cell mediators |

| Antimicrobial | Moderate | Membrane disruption |

| Anti-cancer | High (selective cytotoxicity) | Induction of apoptosis |

Propiedades

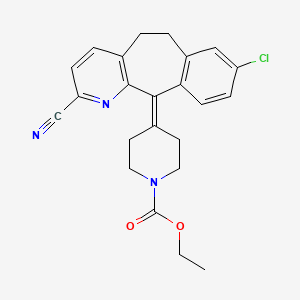

IUPAC Name |

ethyl 4-(13-chloro-5-cyano-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClN3O2/c1-2-29-23(28)27-11-9-15(10-12-27)21-20-8-6-18(24)13-17(20)4-3-16-5-7-19(14-25)26-22(16)21/h5-8,13H,2-4,9-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOMAIAHEAGWRMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=C(C=C4)C#N)C=C(C=C3)Cl)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652531 | |

| Record name | Ethyl 4-(8-chloro-2-cyano-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860010-31-7 | |

| Record name | Ethyl 4-(8-chloro-2-cyano-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.